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Compound of Interest

Compound Name: 7-Bromo-6-methyl-1H-indazole

Cat. No.: B1439791 Get Quote

An In-Depth Technical Guide to 7-Bromo-6-methyl-1H-indazole: Synthesis, Reactivity, and

Applications in Drug Discovery

Abstract
7-Bromo-6-methyl-1H-indazole is a vital heterocyclic building block in the landscape of

modern medicinal chemistry. Its unique substitution pattern on the indazole core—a privileged

scaffold in numerous biologically active compounds—offers a strategic platform for the

synthesis of novel drug candidates. The presence of a bromine atom at the 7-position allows

for versatile functionalization through advanced cross-coupling methodologies, while the methyl

group at the 6-position provides a means to modulate steric and electronic properties. This

guide delivers a comprehensive analysis of 7-Bromo-6-methyl-1H-indazole, detailing its

synthesis, exploring its chemical reactivity with a focus on palladium-catalyzed C-C and C-N

bond formation, and contextualizing its application as a key intermediate in the development of

targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers,

chemists, and professionals in the field of drug development, providing both foundational

knowledge and practical, field-proven insights.

Introduction to 7-Bromo-6-methyl-1H-indazole
The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is

recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is a

cornerstone in a multitude of marketed drugs and clinical candidates, valued for its ability to

form critical hydrogen bond interactions within the ATP-binding pockets of enzymes like
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kinases.[3] The specific derivative, 7-Bromo-6-methyl-1H-indazole, combines the

advantageous properties of the indazole core with a strategically placed bromine atom, which

serves as a versatile handle for synthetic elaboration.

The carbon-bromine bond at the C7 position is particularly amenable to a suite of powerful

palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse

aryl, heteroaryl, and amino moieties, allowing for the systematic exploration of chemical space

to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of 7-Bromo-6-methyl-1H-indazole

Property Value

CAS Number 1337880-06-4[4]

Molecular Formula C₈H₇BrN₂

Molecular Weight 211.06 g/mol

Appearance Likely a solid (inferred from related compounds)

Solubility
Expected to be soluble in organic solvents

(DMSO, DMF, Methanol)

SMILES String Cc1ccc2c(c1Br)nnc2

InChI Key Information not readily available

Synthesis of 7-Bromo-6-methyl-1H-indazole
The synthesis of substituted indazoles can be achieved through various classical and modern

methodologies. A common and effective strategy for constructing the indazole ring involves the

diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.

This approach offers regiochemical control based on the substitution pattern of the starting

aniline. A plausible and efficient route to 7-Bromo-6-methyl-1H-indazole begins with 2-amino-

3-methylbenzonitrile, proceeding through bromination and subsequent cyclization with

hydrazine.
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Synthetic Pathway
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Caption: Proposed synthetic workflow for 7-Bromo-6-methyl-1H-indazole.

Detailed Experimental Protocol: A Proposed Synthesis
This protocol is adapted from established procedures for the synthesis of structurally related

indazole amines and their subsequent deamination.[5]
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Step 1: Synthesis of 2-Amino-6-bromo-3-methylbenzonitrile

To a solution of 2-amino-3-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile, add N-

bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the mixture under reduced pressure.

Purify the residue using silica gel column chromatography (eluent: hexane/ethyl acetate

gradient) to yield the brominated product.

Step 2: Synthesis of 7-Bromo-6-methyl-1H-indazol-3-amine

In a sealed vessel, dissolve 2-amino-6-bromo-3-methylbenzonitrile (1.0 eq) in ethanol.

Add hydrazine hydrate (5.0 eq) to the solution.

Heat the mixture to 80-90 °C and stir for 24 hours.

Cool the reaction to room temperature, which should induce precipitation of the product.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-

bromo-6-methyl-1H-indazol-3-amine.

Step 3: Deamination to 7-Bromo-6-methyl-1H-indazole

Suspend 7-bromo-6-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous tetrahydrofuran

(THF).

Add tert-butyl nitrite (t-BuONO) (3.0 eq) dropwise at room temperature.

Stir the reaction mixture for 4-6 hours.

Quench the reaction by adding water and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the final compound, 7-Bromo-6-
methyl-1H-indazole.

Chemical Reactivity and Functionalization
The synthetic utility of 7-Bromo-6-methyl-1H-indazole is primarily derived from the reactivity

of its C7-bromo substituent. This position is ideal for modification via palladium-catalyzed

cross-coupling reactions, which are cornerstones of modern organic synthesis due to their

reliability, broad substrate scope, and functional group tolerance.[6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon

bonds, typically coupling an organohalide with an organoboron species.[8] For 7-Bromo-6-
methyl-1H-indazole, this reaction enables the introduction of a wide array of aryl and

heteroaryl groups at the C7 position, which is a common strategy for modulating the biological

activity of indazole-based inhibitors.[6][9]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-

nitrogen bond between an aryl halide and an amine.[11][12] This transformation is invaluable in

medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Applying this reaction to 7-Bromo-6-methyl-1H-indazole allows for the introduction of primary

and secondary amines, amides, and other nitrogen-containing functionalities, which can serve

as crucial pharmacophoric elements.[13]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[14][15]

Table 2: General Conditions for Cross-Coupling Reactions
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Parameter Suzuki-Miyaura Coupling
Buchwald-Hartwig
Amination

Substrate 7-Bromo-6-methyl-1H-indazole 7-Bromo-6-methyl-1H-indazole

Coupling Partner
Aryl/Heteroaryl Boronic Acid or

Ester

Primary/Secondary Amine or

Amide

Catalyst
Pd(dppf)Cl₂, Pd(PPh₃)₄,

Pd(OAc)₂
Pd₂(dba)₃, Pd(OAc)₂

Ligand SPhos, XPhos, dppf BINAP, Xantphos, Josiphos

Base K₂CO₃, Cs₂CO₃, K₃PO₄ NaOtBu, K₂CO₃, Cs₂CO₃

Solvent Dioxane/H₂O, Toluene, DME Toluene, Dioxane, THF

Temperature 80 - 110 °C 80 - 110 °C

Applications in Drug Discovery and Medicinal
Chemistry
Indazole derivatives are widely explored for a range of therapeutic targets due to their diverse

biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The

7-bromo-indazole scaffold, in particular, is a frequent starting point for the synthesis of kinase

inhibitors. For instance, various patents describe the use of substituted bromoindazoles as key

intermediates in the preparation of inhibitors for targets like VEGFR-2, which is crucial in

angiogenesis.[16]

The functionalization of 7-Bromo-6-methyl-1H-indazole via the cross-coupling reactions

described above allows for the generation of large libraries of compounds. These libraries can

be screened to identify potent and selective inhibitors for various therapeutic targets. The C7

position often projects into the solvent-exposed region of an enzyme's active site, making it an

ideal point for modification to enhance potency and tune physicochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://patents.google.com/patent/CN114276297A/en
https://www.benchchem.com/product/b1439791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7-Bromo-6-methyl-1H-indazole

Suzuki Coupling
(R-B(OH)2)

Buchwald-Hartwig
(R-NH2)

C7-Aryl/Heteroaryl
Derivative

C7-Amino
Derivative

Bioactive Molecule
(e.g., Kinase Inhibitor)

 Further
 Synthesis

 Further
 Synthesis

Click to download full resolution via product page

Caption: Role as a scaffold in the synthesis of diverse bioactive molecules.

Conclusion
7-Bromo-6-methyl-1H-indazole stands as a highly valuable and versatile intermediate for the

drug discovery and development professional. Its strategic design combines the privileged

indazole core with a functional handle that unlocks access to a vast chemical space through

robust and reliable palladium-catalyzed cross-coupling reactions. The ability to easily

synthesize diverse libraries of C7-functionalized indazoles makes this compound a critical

asset in the quest for novel therapeutics with improved efficacy and selectivity. This guide

provides the foundational and practical knowledge required to effectively utilize this powerful

building block in medicinal chemistry programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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